Pirodavir

Vue d'ensemble

Description

Le pirodavir est un composé antiviral à large spectre principalement connu pour son activité contre les rhinovirus, qui sont les principaux agents responsables du rhume . Le composé a été développé en réponse au besoin d’agents antiviraux efficaces capables de cibler plusieurs sérotypes de rhinovirus .

Applications De Recherche Scientifique

Pirodavir has been extensively studied for its antiviral properties, particularly against rhinoviruses. Its applications include:

Chemistry: Used as a model compound to study antiviral mechanisms and develop new antiviral agents.

Biology: Investigated for its effects on viral replication and interaction with host cells.

Medicine: Explored as a potential treatment for the common cold and other viral infections.

Industry: Utilized in the development of antiviral formulations and drug delivery systems

Mécanisme D'action

Le pirodavir exerce ses effets antiviraux en se liant à la protéine de la capside virale VP1, inhibant ainsi la capacité du virus à s’attacher et à pénétrer dans les cellules hôtes . Cette liaison stabilise la capside virale, empêchant le processus de décapsidation nécessaire à la réplication virale. Le mécanisme d’action du composé implique une interaction avec des cibles moléculaires et des voies spécifiques qui sont cruciales pour la réplication virale .

Analyse Biochimique

Biochemical Properties

Pirodavir interacts with the genome polyprotein of Poliovirus type 1 (strain Mahoney) and Poliovirus type 3 (strains P3/Leon/37 and P3/Leon 12A 1B) .

Cellular Effects

This compound has been shown to have cytotoxic effects on cell cultures at relatively low doses . Modifications of this compound’s central hydrocarbon chain can lead to the production of novel derivatives with low cytotoxicity .

Molecular Mechanism

This compound’s mechanism of action involves targeting the genome polyprotein of specific strains of Poliovirus . It acts at a very early stage of the viral replication , which is crucial for its antiviral activity.

Temporal Effects in Laboratory Settings

It is known that this compound acts at a very early stage of the viral replication , suggesting that its effects may be short-lived.

Transport and Distribution

It is known that adequate drug levels are difficult to achieve and persist in the nasal environment due to mucociliary transport and absorption .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : . La synthèse implique plusieurs étapes, notamment la nitration, la réduction et l’estérification, dans des conditions contrôlées afin de garantir que le produit souhaité est obtenu avec une pureté élevée.

Méthodes de production industrielle : La production industrielle du pirodavir implique l’utilisation de réacteurs à grande échelle et un contrôle précis des conditions réactionnelles pour maintenir la cohérence et le rendement. Le processus comprend l’utilisation de solvants et de catalyseurs pour faciliter les réactions et les étapes de purification telles que la cristallisation et la chromatographie pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le pirodavir subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.

Substitution : Le this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure d’aluminium et de lithium sont utilisés.

Substitution : Les conditions varient en fonction du substituant, mais les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la substitution peut conduire à divers dérivés substitués du this compound .

4. Applications de la recherche scientifique

Le this compound a été étudié de manière approfondie pour ses propriétés antivirales, en particulier contre les rhinovirus. Ses applications comprennent :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes antiviraux et développer de nouveaux agents antiviraux.

Biologie : Étudié pour ses effets sur la réplication virale et son interaction avec les cellules hôtes.

Médecine : Exploré comme traitement potentiel du rhume et d’autres infections virales.

Industrie : Utilisé dans le développement de formulations antivirales et de systèmes d’administration de médicaments

Comparaison Avec Des Composés Similaires

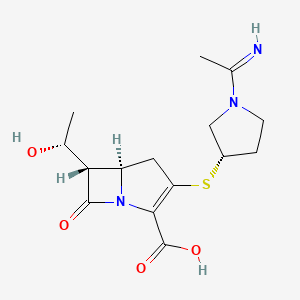

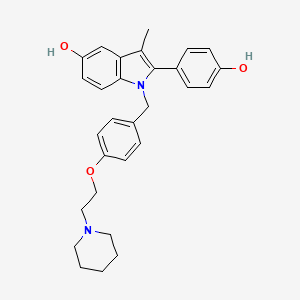

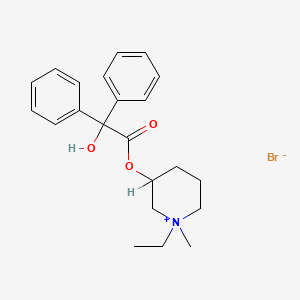

Le pirodavir est souvent comparé à d’autres composés antiviraux tels que le pléconaril et le vapendavir. Bien que les trois composés ciblent la capside virale, le this compound est unique en raison de son activité à large spectre contre plusieurs sérotypes de rhinovirus . Des composés similaires comprennent :

Pléconaril : Un autre antiviral à liaison capside avec un mécanisme d’action similaire mais une structure chimique différente.

Vapendavir : Un nouveau composé antiviral avec une activité accrue contre les rhinovirus et les entérovirus

L’unicité du this compound réside dans sa capacité à inhiber une large gamme de sérotypes de rhinovirus, ce qui en fait un candidat précieux pour un développement et une utilisation clinique ultérieurs .

Propriétés

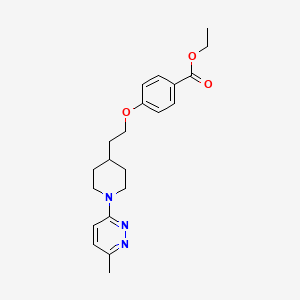

IUPAC Name |

ethyl 4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3/c1-3-26-21(25)18-5-7-19(8-6-18)27-15-12-17-10-13-24(14-11-17)20-9-4-16(2)22-23-20/h4-9,17H,3,10-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHIOGFOPPOUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCCC2CCN(CC2)C3=NN=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869699 | |

| Record name | Ethyl 4-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124436-59-5 | |

| Record name | Pirodavir [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124436595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirodavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyl 4-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRODAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BML697718K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

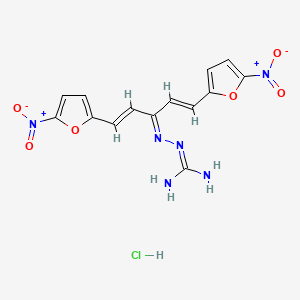

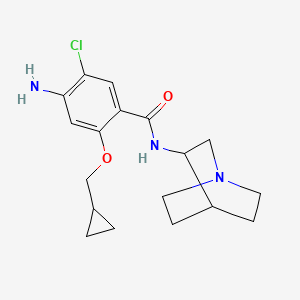

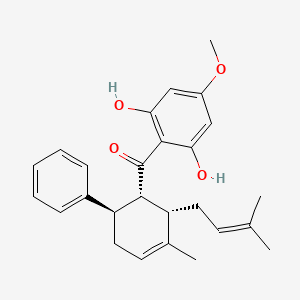

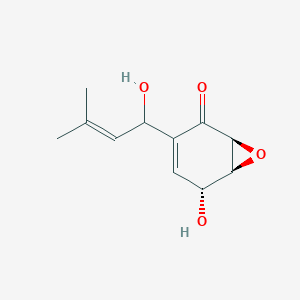

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Pirodavir?

A1: this compound is a capsid-binding antiviral agent that exhibits broad-spectrum activity against picornaviruses, particularly rhinoviruses. [, , ]. It exerts its antiviral effect by binding to the viral capsid, specifically within a hydrophobic pocket beneath the canyon floor of the virus [].

Q2: How does this compound binding to the viral capsid inhibit viral replication?

A2: this compound binding to the viral capsid interferes with several crucial steps in the viral replication cycle:

- Inhibition of Attachment/Entry: For certain rhinovirus serotypes, like human rhinovirus 9, this compound can directly block the virus's ability to attach to host cells [].

- Stabilization of Viral Capsid: this compound binding stabilizes the viral capsid, rendering it resistant to changes in pH and temperature. This stabilization prevents the virus from uncoating its RNA genome inside the host cell, a necessary step for replication [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the specific molecular formula and weight of this compound are not provided in the provided research papers.

Q4: Is there any spectroscopic data available for this compound?

A4: The provided research papers do not include detailed spectroscopic data for this compound.

Q5: How do structural modifications of this compound affect its antiviral activity?

A7: * Central Hydrocarbon Chain: Modifying the central hydrocarbon chain of this compound can influence both its cytotoxicity and antiviral activity. For instance, the replacement of the oxygen atom in the central chain with an amino group led to decreased activity against rhinoviruses and polioviruses []. Conversely, incorporating an -ethoxy-propoxy- group into the central chain (as in compound I-6602) resulted in reduced cell toxicity and enhanced anti-rhinovirus activity [].* Oxime Ether Group: Replacing the ester group in this compound with an oxime ether group yielded compounds like compound 14, which exhibited excellent anti-HRV activity and good oral bioavailability, addressing a limitation of this compound's susceptibility to hydrolysis [].

Q6: What is known about the pharmacokinetic profile of this compound?

A9: this compound, in its original form, exhibited limited oral bioavailability due to its susceptibility to hydrolysis [, ]. This led to its development as an intranasal formulation for the treatment of rhinovirus infections [, ].

Q7: Is there evidence of resistance development to this compound?

A7: Yes, resistance development is a concern with this compound.

- Rhinoviruses: Studies show that rhinovirus mutants resistant to an earlier-generation capsid binder, R 61837, exhibited cross-resistance to this compound []. This suggests that mutations within the hydrophobic pocket, the binding site for these compounds, can confer resistance.

Q8: Are there other antiviral agents being explored as alternatives to this compound?

A8: Yes, due to limitations such as limited oral bioavailability and resistance development, research has explored alternative antiviral strategies for rhinovirus and enterovirus infections:

- Protease Inhibitors: Rupintrivir and SG85 are protease inhibitors targeting the 3C protease essential for viral replication. Both compounds have shown promising in vitro activity against a range of enterovirus serotypes, including EV71 [, ].

- Host-Targeting Compounds: Enviroxime, a compound that interferes with viral RNA synthesis by targeting host cell factors, has also demonstrated in vitro activity against enteroviruses [].

- Nucleoside Analogues: MK-0608 is a nucleoside analogue that inhibits viral RNA polymerase and has shown activity against HRV-C [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.